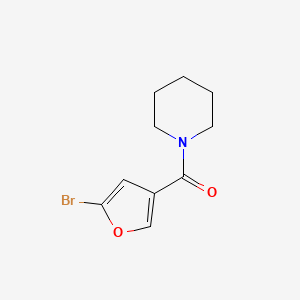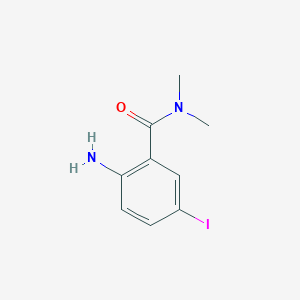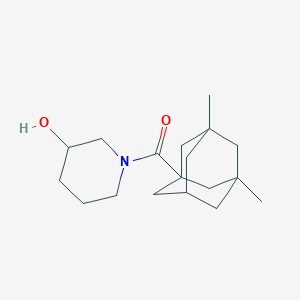
(3,5-Dimethyl-1-adamantyl)-(3-hydroxypiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dimethyl-1-adamantyl)-(3-hydroxypiperidin-1-yl)methanone, also known as GSK-3 inhibitor VIII, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
(3,5-Dimethyl-1-adamantyl)-(3-hydroxypiperidin-1-yl)methanone inhibitor VIII acts by binding to the ATP-binding site of this compound, thereby inhibiting its activity. This leads to downstream effects on various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. Additionally, this compound inhibition has been shown to have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Biochemical and Physiological Effects
In addition to its effects on this compound activity, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (3,5-Dimethyl-1-adamantyl)-(3-hydroxypiperidin-1-yl)methanone is its high potency and selectivity for this compound. This makes it a useful tool for studying the role of this compound in various cellular processes. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on (3,5-Dimethyl-1-adamantyl)-(3-hydroxypiperidin-1-yl)methanone. One area of interest is its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its effects on various signaling pathways and cellular processes. Finally, the development of more stable analogs of this compound may improve its effectiveness in certain experimental settings.
Métodos De Síntesis
The synthesis of (3,5-Dimethyl-1-adamantyl)-(3-hydroxypiperidin-1-yl)methanone involves the reaction of 3,5-dimethyladamantyl chloride with 3-hydroxypiperidine in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
(3,5-Dimethyl-1-adamantyl)-(3-hydroxypiperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to act as a potent inhibitor of glycogen synthase kinase-3 (this compound), an enzyme that plays a key role in various cellular processes, including neuronal signaling, gene expression, and cell survival.
Propiedades
IUPAC Name |
(3,5-dimethyl-1-adamantyl)-(3-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-16-6-13-7-17(2,10-16)12-18(8-13,11-16)15(21)19-5-3-4-14(20)9-19/h13-14,20H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBVGGPZLZYADC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)N4CCCC(C4)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
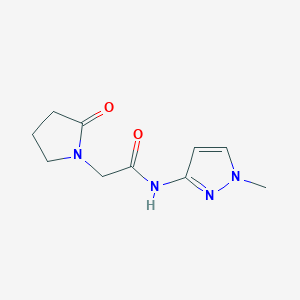
![2-[(2-Methoxypyridin-3-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B7502786.png)
![N-[(2-ethoxypyridin-3-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7502788.png)
![3-(4-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea](/img/structure/B7502799.png)
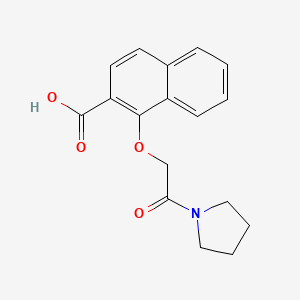
![5-[(4-Carbamoylphenyl)sulfonylamino]benzene-1,3-dicarboxylic acid](/img/structure/B7502812.png)
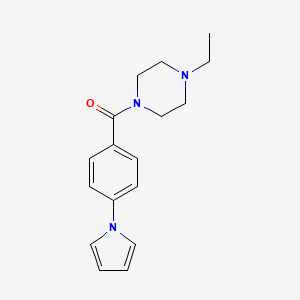
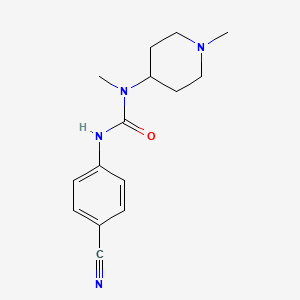
![imidazol-1-yl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7502840.png)
![3-[[1-(3-Acetylphenyl)sulfonylpiperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B7502848.png)
![N,N,7-trimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7502850.png)

